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Compound of Interest

Compound Name: MDB5

Cat. No.: B1193166

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols for the expression and purification of
recombinant Methyl-CpG Binding Domain Protein 5 (MBD5). The following methods describe
the expression of MBD5 in Escherichia coli as a fusion protein with either a Maltose-Binding
Protein (MBP) tag or a polyhistidine (His) tag, followed by affinity purification.

Data Presentation

The following table summarizes typical quantitative data obtained from the expression and
purification of tagged MBD5 protein from a 1-liter E. coli culture.

Parameter MBP-MBD5 His-MBD5 Unit
Culture Volume 1 1 L

Wet Cell Paste Weight ~5 ~5 g

Total Protein in Lysate 250 - 350 250 - 350 mg

Purified Protein Yield 5-10 8-15 mg/L culture
Purity (by SDS-PAGE) >90 >95 %
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Experimental Workflow

The overall workflow for MBD5 protein expression and purification is depicted below.

Click to download full resolution via product page

Caption: Workflow for MBD5 expression and purification.

Experimental Protocols
Protocol 1: Expression of MBP-MBD5 or His-MBD5 in E.
coli

This protocol describes the expression of tagged MBD5 in the E. coli strain BL21(DE3).
1. Transformation:
e Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

e Add 1-5 pL of the expression vector (pMAL-c6T-MBD?5 or a pET vector with His-tag-MBD5)
to the cells.

e |ncubate on ice for 30 minutes.

» Heat-shock the cells at 42°C for 45-90 seconds and immediately return to ice for 2 minutes.

[1]
e Add 250 pL of SOC medium and incubate at 37°C for 1 hour with shaking.[1]

» Plate the entire transformation mixture onto an LB agar plate containing the appropriate
antibiotic (e.g., ampicillin) and incubate overnight at 37°C.[1]
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Expression Culture:

Inoculate a single colony from the plate into 10 mL of LB medium with the appropriate
antibiotic. Grow overnight at 37°C with shaking.

The next day, inoculate 1 L of LB medium (containing 0.2% glucose for pMAL vectors) with
the overnight culture.[2]

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600)
reaches 0.5-0.6.[2][3]

. Induction:

Once the desired OD600 is reached, cool the culture to room temperature.

Add Isopropyl B-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM to
induce protein expression.[2]

Continue to incubate the culture at a lower temperature (e.g., 16-25°C) overnight with
shaking to improve protein solubility.

. Cell Harvest:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[2]

Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of MBP-MBD5 using Amylose
Affinity Chromatography

This protocol is for the purification of MBD5 fused to a Maltose-Binding Protein (MBP) tag.

1

. Preparation of Cell Lysate:

Resuspend the frozen cell pellet from a 1 L culture in 25 mL of cold MBP Column Buffer (20
mM Tris-HCI, 200 mM NacCl, 1 mM EDTA, pH 7.4).[2]

Lyse the cells by sonication on ice.
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» Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[2]
o Collect the supernatant, which contains the soluble MBP-MBD5 protein.

2. Affinity Purification:

o Equilibrate an amylose resin column with 5 column volumes of MBP Column Bulffer.

e Load the clarified lysate onto the column.[2]

e \Wash the column with at least 10-12 column volumes of MBP Column Buffer to remove
unbound proteins.[2]

e Elute the bound MBP-MBD5 protein with MBP Column Buffer containing 10 mM maltose.[2]
Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

3. Analysis and Storage:
e Analyze the eluted fractions for purity by SDS-PAGE.
e Pool the fractions containing pure MBP-MBD5.

e Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS with 10% glycerol)
and store at -80°C.

Protocol 3: Purification of His-MBD5 using Ni-NTA
Affinity Chromatography

This protocol is for the purification of MBD5 fused to a polyhistidine (His) tag.
1. Preparation of Cell Lysate:

e Resuspend the cell pellet from a 1 L culture in 25 mL of cold Lysis Buffer (50 mM NaH2PO4,
300 mM NacCl, 10 mM imidazole, pH 8.0).

» Lyse the cells by sonication on ice.

 Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
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Collect the supernatant containing the soluble His-MBD5 protein.

. Affinity Purification:

Equilibrate a Ni-NTA resin column with 5 column volumes of Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NacCl,
20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

Elute the bound His-MBDS5 protein with Elution Buffer (50 mM NaH2PO4, 300 mM NacCl, 250
mM imidazole, pH 8.0). Collect fractions and monitor protein elution at 280 nm.

. Analysis and Storage:

Analyze the purity of the eluted fractions by SDS-PAGE.

Pool the pure fractions.

Remove the imidazole by dialysis against a suitable storage buffer and store the purified
protein at -80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1193166#methods-for-mbd5-protein-expression-and-
purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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